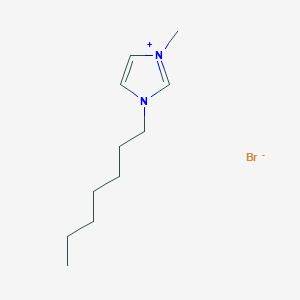

1-Heptyl-3-methylimidazolium bromide

Description

Contextualization of 1-Heptyl-3-methylimidazolium Bromide within Ionic Liquid Chemistry

This compound, abbreviated as [C7MIM]Br, is an ionic liquid characterized by a central imidazolium (B1220033) ring with a methyl group and a seven-carbon heptyl chain attached to its two nitrogen atoms, paired with a bromide anion. Its synthesis is typically achieved through a quaternization reaction, where 1-methylimidazole (B24206) is reacted with 1-bromoheptane (B155011), often using a solvent like acetonitrile (B52724). nih.govosti.gov

The length of the alkyl chain on the imidazolium cation is a critical determinant of the ionic liquid's physical properties. In the 1-alkyl-3-methylimidazolium bromide series, properties such as viscosity and density are directly influenced by the length of this chain. core.ac.ukacs.org As the alkyl chain length increases, so does the viscosity of the ionic liquid. rsc.org The solubility parameters of [C7MIM]Br have been determined through methods like inverse gas chromatography, providing insight into its interaction with various solutes. mdpi.com

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₁BrN₂ | nist.gov |

| Appearance | Yellow to orange liquid | iolitec.de |

| Synthesis | Reaction of 1-methylimidazole with 1-bromoheptane | osti.gov |

| ¹H NMR Data (in DMSO) | δH: 0.84 (bs, 3H), 1.24 (s, 8H), 1.77 (s, 2H), 3.85 (s, 3H), 4.16 (t, 2H, J = 7.2 Hz), 7.73 (s, 1H), 7.80 (s, 1H), 9.20 (s, 1H) | rsc.org |

Research Trajectories and Scope of this compound Studies

Research involving this compound spans several scientific disciplines, leveraging its distinct properties as an ionic liquid. Studies have investigated its role in micellar systems, extraction processes, electrochemistry, and as a medium for polymerization and cellulose (B213188) dissolution.

A significant area of research is its application in the study of surfactant behavior. Investigators have used [C7MIM]Br to probe the physicochemical and micellar properties of surfactants like sodium dodecyl sulfate (B86663) (SDS) in aqueous solutions. nih.govnist.govresearchgate.net These studies evaluate various parameters, including the critical micelle concentration (cmc) and the thermodynamics of micellization, to understand the interactions between the ionic liquid and the surfactant. nist.govresearchgate.net

In separation science, [C7MIM]Br is utilized in the formation of aqueous two-phase systems (ATPS). researchgate.netresearchgate.net These systems have been successfully employed for the extraction of biomolecules. For instance, researchers have investigated the partitioning behavior of L-tryptophan in ATPS composed of [C7MIM]Br and cesium carbonate. researchgate.net Similarly, it has been used as a solvent for the extraction of high-value flavonoids, such as proanthocyanidins (B150500) and anthocyanins, from natural sources like grape skins. core.ac.ukscispace.com

The electrochemical applications of [C7MIM]Br have also been explored. One study demonstrated its use as a modifier to fabricate a carbon paste electrode. researchgate.net This modified electrode showed enhanced electrocatalytic activity for the detection of p-aminophenol, highlighting the potential of [C7MIM]Br in the development of electrochemical sensors. researchgate.net

Furthermore, [C7MIM]Br has served as a solvent in advanced polymerization reactions. It was used as a medium for light-controlled radical polymerization of various acrylates, demonstrating its utility in materials science. acs.org Research has also touched upon its potential for dissolving cellulose, a key step in the processing of biomass. rsc.orgpsu.edu Although less studied for this purpose than its shorter-chain counterparts, it has been included in screening studies to identify optimal ionic liquids for biomass conversion. psu.edu Thermodynamic studies have been conducted to measure the density, sound velocity, and conductivity of [C7MIM]Br in aqueous solutions with various salts, providing fundamental data on its behavior in solution. researchgate.netresearchgate.net

| Area of Research | System/Application Studied | Key Research Focus | Reference |

|---|---|---|---|

| Micellar Properties | Aqueous solutions with Sodium Dodecyl Sulfate (SDS) | Investigating the effect on critical micelle concentration and other thermodynamic parameters of micellization. | nih.govnist.govresearchgate.net |

| Extraction & Separation | Aqueous Two-Phase Systems (ATPS) for L-tryptophan extraction | Studying phase behavior and partitioning efficiency for biomolecule separation. | researchgate.netresearchgate.net |

| Extraction & Separation | Extraction of proanthocyanidins and anthocyanins from grape skin | Evaluating the influence of alkyl chain length on extraction yield of flavonoids. | core.ac.uk |

| Electrochemistry | Bulk-modified carbon paste electrode | Assessing the electrocatalytic activity toward p-aminophenol for sensor development. | researchgate.net |

| Polymer Chemistry | Solvent for light-controlled radical polymerization | Used as a medium for the synthesis of polymers from acrylate (B77674) monomers. | acs.org |

| Biomass Processing | Cellulose dissolution | Screened as a potential solvent for cellulose as part of broader studies. | rsc.orgpsu.edu |

| Thermodynamics | Aqueous solutions with citrate (B86180) salts | Measurement of density, sound velocity, and conductivity to determine volumetric and transport properties. | researchgate.netresearchgate.net |

Properties

CAS No. |

343851-32-1 |

|---|---|

Molecular Formula |

C11H23BrN2 |

Molecular Weight |

263.22 g/mol |

IUPAC Name |

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |

InChI |

InChI=1S/C11H22N2.BrH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |

InChI Key |

WXAJYJJTRNUTCV-UHFFFAOYSA-N |

SMILES |

CCCCCCCN1C=C[N+](=C1)C.[Br-] |

Canonical SMILES |

CCCCCCC[NH+]1CN(C=C1)C.[Br-] |

Origin of Product |

United States |

Synthetic Pathways and Process Optimization for 1 Heptyl 3 Methylimidazolium Bromide

Conventional Alkylation Methodologies for Imidazolium (B1220033) Bromides

The traditional and most common method for synthesizing 1-alkyl-3-methylimidazolium bromides, including the heptyl derivative, is through the direct quaternization of an N-substituted imidazole. This SN2 reaction forms the basis of many synthetic protocols described in the literature. researchgate.net

Direct Quaternization of N-Methylimidazole with 1-Bromoheptane (B155011)

The synthesis of 1-heptyl-3-methylimidazolium bromide is achieved by the direct reaction of 1-methylimidazole (B24206) with 1-bromoheptane. researchgate.net In this nucleophilic substitution reaction, the lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring attacks the electrophilic carbon atom of 1-bromoheptane, which is bonded to the bromine atom. This results in the formation of the 1-heptyl-3-methylimidazolium cation and the bromide anion.

The reaction is typically carried out by mixing the two reactants, often in equimolar amounts or with a slight excess of the alkylating agent, 1-bromoheptane. rroij.comnih.gov The use of a solvent, such as acetonitrile (B52724), is common to facilitate the reaction, although solvent-free conditions are also employed. nih.govpsu.edu

Parametric Studies on Reaction Conditions and Yield Optimization

The efficiency and yield of the quaternization reaction are significantly influenced by several key parameters, including temperature, reaction time, and the molar ratio of reactants.

Temperature: The reaction rate is highly dependent on temperature. Increasing the temperature generally leads to a higher yield in a shorter amount of time. For instance, in the synthesis of a similar ionic liquid, 1-butyl-3-methylimidazolium bromide, raising the temperature from 60°C to 120°C resulted in a 2.5-fold increase in yield. researchgate.net However, excessively high temperatures can lead to thermal degradation of the product. psu.edu

Reaction Time: The duration of the reaction is another critical factor. Longer reaction times typically lead to higher conversions and yields. For example, the synthesis of 1-butyl-3-methylimidazolium bromide involved refluxing and stirring for 48 hours to maximize the product yield. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. nih.gov

Molar Ratio of Reactants: The stoichiometry of the reactants can also impact the yield. While equimolar amounts are often used, a slight excess of the alkylating agent, 1-bromoheptane, can be employed to ensure the complete conversion of 1-methylimidazole. rroij.comrsc.org

Table 1: Parametric Influence on Conventional Synthesis

| Parameter | Effect on Yield | Typical Conditions |

|---|---|---|

| Temperature | Increased temperature generally increases yield, but can cause degradation if too high. psu.eduresearchgate.net | 70°C - 120°C rroij.comresearchgate.net |

| Reaction Time | Longer reaction times usually result in higher yields. nih.gov | 24 - 48 hours rroij.comnih.gov |

| Molar Ratio | A slight excess of 1-bromoheptane can drive the reaction to completion. rroij.comrsc.org | Equimolar or slight excess of alkylating agent. rroij.comnih.gov |

Accelerated and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. tandfonline.com This has led to the exploration of alternative techniques such as microwave-assisted synthesis and solvent-free reactions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of imidazolium-based ionic liquids, microwave-assisted methods offer several advantages over conventional heating, including a significant reduction in reaction time, increased yields, and procedural simplicity. mdpi.commonash.edu The rapid and uniform heating provided by microwaves can lead to a more efficient energy transfer, often resulting in cleaner reactions with fewer byproducts. nih.gov For instance, the synthesis of some imidazolium salts saw reaction times decrease from days to just hours with improved yields when using microwave irradiation. monash.edu

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 5 days monash.edu | Lower to moderate |

| Microwave-Assisted | 3 hours monash.edu | High (often >90%) nih.gov |

Solvent-Free Reaction Conditions

Conducting the synthesis of this compound under solvent-free conditions represents a significant step towards "green chemistry". psu.edudigitallibrary.co.in This approach eliminates the need for potentially hazardous and volatile organic solvents, reducing environmental impact and simplifying the purification process. psu.edu The reaction between 1-methylimidazole and 1-bromoheptane can be performed by directly mixing the neat reactants and heating the mixture. researchgate.net This method is not only more environmentally benign but can also be more cost-effective.

Advanced Purification and Quality Control Strategies

Ensuring the high purity of this compound is crucial for its application in various fields. Unreacted starting materials and byproducts can significantly alter the physicochemical properties of the ionic liquid.

After the synthesis, the crude product, which is often a viscous liquid or a solid, is typically washed several times with a non-polar solvent like ethyl acetate (B1210297) or ether. rroij.com This step is effective in removing unreacted 1-bromoheptane and other non-polar impurities. The product is then dried under vacuum to remove any residual volatile components. rroij.com For higher purity, techniques such as treatment with decolorizing charcoal can be employed to remove colored impurities. google.com

The quality and purity of the final product are typically assessed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary tool for confirming the structure of the synthesized ionic liquid. rroij.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful technique used to monitor the progress of the synthesis and to determine the purity of the final product by separating the ionic liquid from unreacted 1-methylimidazole. researchgate.net The water and halide content are also important quality control parameters, with standards often requiring levels below 1000 ppm.

Recrystallization and Solvent Washing Techniques

Following the primary synthesis of this compound, purification is essential to remove unreacted starting materials, such as 1-methylimidazole and 1-bromoheptane, and any colored impurities. A common and effective method involves solvent washing and recrystallization.

The crude product, often a viscous liquid or a solid, is typically washed multiple times with a non-polar solvent in which the ionic liquid has low solubility. Ethyl acetate is a frequently employed solvent for this purpose. The washing process helps to extract non-ionic organic impurities. For instance, in the synthesis of similar 1-alkyl-3-methylimidazolium bromides, repeated washing with dry ethyl acetate has proven effective in yielding a purified product. sigmaaldrich.com The process involves vigorously stirring the crude ionic liquid with the solvent, followed by decantation or filtration to separate the purified ionic liquid. This can be repeated several times to enhance the purity.

Another commonly used solvent for washing is diethyl ether. researchgate.net After the initial reaction, the resulting solid can be filtered and washed with diethyl ether to remove residual reactants. researchgate.net For colored impurities, treatment with activated charcoal in a suitable solvent, such as deionized water, followed by heating and filtration can decolorize the solution before the final isolation of the ionic liquid. researchgate.net

Recrystallization can be performed to achieve higher purity, particularly for solid ionic liquids. This typically involves dissolving the compound in a minimal amount of a solvent in which it is soluble at an elevated temperature and then cooling the solution to induce crystallization. For some imidazolium-based ionic liquids, recrystallization from a solvent mixture like acetonitrile at a higher temperature followed by precipitation at a lower temperature has been utilized. sigmaaldrich.com

Table 1: Common Solvents for Washing and Recrystallization of Imidazolium-based Ionic Liquids

| Solvent | Purpose | Reference |

| Ethyl Acetate | Washing to remove non-polar organic impurities | sigmaaldrich.com |

| Diethyl Ether | Washing to remove unreacted starting materials | researchgate.net |

| Acetonitrile | Recrystallization | sigmaaldrich.com |

| Dichloromethane | Used in liquid-liquid extraction for halide removal | researchgate.net |

Desiccation and Trace Water Content Management

Ionic liquids are often hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can significantly alter the physicochemical properties of this compound, including its viscosity, density, and electrochemical window, thereby affecting its performance in applications. Therefore, rigorous drying and management of trace water content are imperative.

A standard method for drying ionic liquids is heating under vacuum. This process effectively removes volatile impurities, including water and residual organic solvents. The synthesized this compound can be dried in a vacuum oven at an elevated temperature for an extended period to reduce the water content to parts-per-million (ppm) levels. For some commercial ionic liquids, water content is controlled to be below 1000 ppm. rsc.org

For more stringent applications requiring ultra-low water content, more aggressive drying techniques can be employed. These include freeze-drying (lyophilization), where the ionic liquid is frozen and then placed under a high vacuum, causing the water to sublimate. researchgate.net Another technique is the use of chemical desiccants. However, care must be taken to choose a desiccant that does not react with the ionic liquid.

Managing trace water content also involves proper handling and storage. Once dried, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere, such as nitrogen or argon, to prevent reabsorption of atmospheric moisture. sigmaaldrich.com

Spectroscopic and Elemental Verification of Synthesized Ionic Liquid

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and elemental analyses is employed. These techniques provide detailed information about the molecular structure and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹H NMR provides information on the hydrogen atoms in the molecule. For 1-alkyl-3-methylimidazolium bromides, characteristic signals are observed for the protons on the imidazolium ring, the N-methyl group, and the N-heptyl chain. Based on data for homologous compounds like 1-octyl-3-methylimidazolium bromide, the proton on the C2 position of the imidazolium ring (N-CH-N) is expected to appear as a singlet at a high chemical shift (around 10.37 ppm in CDCl₃). rsc.org The other two protons on the imidazolium ring would appear as singlets between 7 and 8 ppm. rsc.org The protons of the N-heptyl group and the N-methyl group would appear at higher field strengths. rsc.org

¹³C NMR provides information on the carbon skeleton. For 1-octyl-3-methylimidazolium bromide, the carbon of the N-CH-N group appears at approximately 136.50 ppm in CDCl₃. rsc.org The other two carbons of the imidazolium ring are found between 121 and 124 ppm. rsc.org The carbons of the N-heptyl chain and the N-methyl group would have characteristic chemical shifts at lower ppm values. rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Heptyl-3-methylimidazolium Cation in CDCl₃ (Based on data for 1-Octyl-3-methylimidazolium bromide)

| Assignment | Expected ¹H NMR (ppm) rsc.org | Expected ¹³C NMR (ppm) rsc.org |

| N-CH -N | ~10.4 | ~136.5 |

| NCH =CH N | ~7.4 - 7.6 | ~122 - 124 |

| N-C H₃ | ~4.1 | ~36.5 |

| N-C H₂-(CH₂)₅-CH₃ | ~4.3 | ~49.8 |

| N-CH₂-(C H₂)₅-CH₃ | - | ~22 - 32 |

| N-(CH₂)₆-C H₃ | ~0.9 | ~14.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of an imidazolium-based ionic liquid will show characteristic peaks for the C-H stretching of the aromatic imidazolium ring and the aliphatic alkyl chains, as well as C=N and C-N stretching vibrations within the ring. For a similar compound, 1-butyl-3-methylimidazolium bromide, the stretching of the imidazolium C-H bonds is observed around 3011 and 2975 cm⁻¹. researchgate.net The C-H stretching of the alkyl chain appears at approximately 2878 and 2834 cm⁻¹. researchgate.net The C=N stretching vibration is typically found around 1570 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to investigate the electronic transitions within the molecule. Imidazolium-based ionic liquids typically exhibit absorption bands in the UV region, corresponding to the π-π* transitions of the imidazolium ring.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound. The experimentally determined percentages are compared with the calculated theoretical values for the molecular formula of this compound (C₁₁H₂₁BrN₂) to confirm its elemental composition and purity.

Theoretical and Computational Investigations of 1 Heptyl 3 Methylimidazolium Bromide Systems

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful computational tool for examining the molecular-level properties of ionic liquids. nih.gov By calculating the electronic structure of the 1-heptyl-3-methylimidazolium bromide ion pair, DFT provides a foundational understanding of its geometry, stability, and reactivity.

DFT calculations are employed to optimize the geometry of the [C₇mim]⁺ cation and its interaction with the Br⁻ anion. These studies show that the bromide anion preferentially positions itself in the vicinity of the imidazolium (B1220033) ring, interacting with the acidic protons, particularly the C2-H proton. nih.gov The interaction is primarily electrostatic, but hydrogen bonding also plays a significant role in the formation of stable ion pairs. nih.govnih.gov The structures and conformational properties of 1-alkyl-3-methylimidazolium halide ionic liquids have been extensively studied using DFT methods. nih.govdntb.gov.ua

Frontier Molecular Orbital Theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the [C₇mim]⁺ cation, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient imidazolium ring. For the [C₇mim][Br] ion pair, the HOMO is predominantly located on the bromide anion, while the LUMO is associated with the imidazolium cation. DFT calculations on similar systems, such as 1-hexyl-2-methyl imidazolium bromide, provide insight into these electronic parameters. nih.gov

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 5.1 |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 3.55 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.55 |

The distribution of charge within the this compound ion pair is inherently non-uniform and is fundamental to its intermolecular interactions. DFT calculations, often using methods like CHELPG to derive atomic charges, reveal that the positive charge on the cation is not evenly distributed but is concentrated around the imidazolium ring. aip.org The nitrogen atoms and the acidic ring protons carry a significant portion of this charge.

Electrostatic potential (ESP) maps provide a visual representation of this charge distribution. These maps show regions of positive potential (typically colored blue) around the imidazolium ring, especially near the hydrogen atoms, indicating electrophilic sites. Conversely, regions of strong negative potential (colored red) are localized on the bromide anion, highlighting its nucleophilic character. researchgate.net Studies on similar 1-alkyl-3-methylimidazolium halides confirm that the anion is most likely to be found in the regions of highest positive potential, leading to specific and directional interactions rather than random positioning. nih.gov This directed interaction, primarily a combination of electrostatic attraction and C-H···Br hydrogen bonding, governs the structure of the ion pair. nih.govresearchgate.net

Statistical Mechanics and Thermodynamic Modeling

Thermodynamic modeling provides a powerful tool for understanding and predicting the behavior of ionic liquid systems, including this compound ([C7mim]Br). These models are essential for designing and optimizing industrial processes where this ionic liquid might be used as a solvent or reaction medium. One practical approach to understanding the thermodynamic behavior and miscibility of ionic liquids is through the determination of their solubility parameters.

The prediction of excess molar properties, which quantify the deviation of a mixture from ideal behavior, is crucial for understanding intermolecular interactions. For ionic liquids like this compound, these deviations are significant due to the strong electrostatic forces and structural organization.

One method to probe these interactions and predict miscibility is through the use of Flory-Huggins interaction parameters (χ). These parameters can be determined experimentally, for instance, through inverse gas chromatography (IGC). In a study by Wei et al. (2019), the Flory-Huggins interaction parameters between [C7mim]Br and various organic solvents were determined at different temperatures. acs.org For example, at 313.15 K, the χ parameter for n-hexane was found to be significantly higher than for methanol (B129727), indicating that [C7mim]Br has much more favorable interactions with the polar solvent (methanol) than with the non-polar alkane (n-hexane). This is consistent with the polar nature of the ionic liquid. A smaller χ value suggests better miscibility and a negative deviation from Raoult's law for the activity coefficient at infinite dilution, pointing towards strong solute-solvent interactions. Conversely, a large χ value indicates poor miscibility and positive deviations from ideality.

A 2019 study by Wei and colleagues utilized inverse gas chromatography to determine the Hansen Solubility Parameters for this compound at 298.15 K. acs.org The results from this study are presented in the interactive table below.

| Parameter | Value (MPa0.5) |

| Dispersion (δd) | 18.0 |

| Polar (δp) | 11.2 |

| Hydrogen Bonding (δh) | 13.9 |

| Total (δt) | 24.8 |

| Data sourced from Wei et al. (2019). acs.org |

These parameters provide a quantitative basis for predicting the solubility of this compound in various solvents, which is a direct reflection of the thermodynamic non-ideality of the resulting mixtures.

The Hansen Solubility Parameter model itself serves as an advanced predictive tool that correlates with experimental observations of solubility. The determination of the HSP for this compound was achieved by measuring the retention behavior of 51 different organic solutes via inverse gas chromatography. acs.org The solvents were categorized as "good" (soluble) or "poor" (insoluble or partially soluble) based on visual observation after 24 hours at 298.15 K. acs.org This experimental solubility data was then used as input for the HSPiP (Hansen Solubility Parameters in Practice) software, which calculates the optimal HSP values for the ionic liquid. acs.org

The resulting Hansen sphere, defined by the calculated parameters and an interaction radius, provides a model that can predict the solubility of other solvents in this compound. Solvents with HSP values that fall within this sphere are predicted to be soluble. This approach represents a direct correlation of an advanced thermodynamic model with experimental thermophysical data (in this case, solubility), enabling the prediction of the ionic liquid's behavior in various solvent systems without the need for extensive further experimentation.

Advanced Spectroscopic Characterization and Intermolecular Interaction Studies of 1 Heptyl 3 Methylimidazolium Bromide

Vibrational Spectroscopy for Molecular Interactions (FTIR and Raman)

For imidazolium-based ionic liquids, specific regions of the spectrum are particularly informative. The C-H stretching vibrations of the imidazolium (B1220033) ring, especially the C(2)-H proton, are highly sensitive to interactions with the anion. nih.gov Similarly, the vibrational modes of the heptyl chain can reveal information about its conformational isomers (e.g., anti and gauche forms). acs.org Raman spectroscopy, in particular, has been effectively used to identify the presence of different conformers in the liquid state for similar 1-alkyl-3-methylimidazolium cations. acs.org

Hydrogen Bonding Networks and Local Environments

A defining feature of imidazolium-based ionic liquids is the formation of hydrogen bonds between the cation and the anion. youtube.com In 1-Heptyl-3-methylimidazolium bromide, the bromide anion (Br⁻) acts as a hydrogen bond acceptor, interacting with the acidic protons of the imidazolium ring, most notably the proton at the C(2) position, but also those at C(4) and C(5). acs.orgnih.gov These interactions are observable through shifts in the vibrational frequencies of the C-H bonds. youtube.comnih.gov

When a C-H group participates in hydrogen bonding, its stretching vibration typically shifts to a lower frequency (a red shift), and the intensity of its absorption band in the IR spectrum increases. youtube.comfrontiersin.org Studies on analogous imidazolium bromide systems show that solvation strongly modifies the frequencies and IR intensities of the C-H stretching vibrations of the imidazolium ring. nih.gov The formation of C-H···Br⁻ hydrogen bonds weakens the C-H bond, leading to these observable spectral changes. nih.gov This allows FTIR and Raman spectroscopy to serve as direct probes of the local environment around the cation and the extent and strength of hydrogen bonding within the ionic liquid network. researchgate.netmdpi.com

Solute-Solvent Interaction Fingerprinting

When this compound is dissolved in a molecular solvent, the vibrational spectra exhibit changes that serve as a "fingerprint" of the solute-solvent interactions. nih.gov These interactions can compete with or modify the inherent cation-anion hydrogen bonding. For instance, in a protic solvent, the solvent molecules can form hydrogen bonds with the bromide anion, potentially weakening the cation-anion interaction. Conversely, in an aprotic solvent, the solvent can interact with the cation through dipole-dipole forces.

Spectroscopic studies on similar ionic liquids dissolved in solvents like formamide (B127407) have shown significant shifts in the vibrational bands of both the solute and the solvent, indicating strong interactions. ijsr.net For example, a significant red shift in the N-H stretching vibration of a solvent like formamide would indicate strong hydrogen bonding with the ionic liquid's anion. ijsr.net Similarly, shifts in the imidazolium ring vibration bands upon dissolution provide evidence of intermolecular binding between the solute and solvent molecules. ijsr.net By analyzing these spectral perturbations, the nature and relative strength of the solute-solvent interactions can be characterized. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed structural and dynamic information about this compound at the atomic level. uobasrah.edu.iqresearchgate.net Both ¹H and ¹³C NMR provide precise information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation and the study of intermolecular interactions. uobasrah.edu.iqrsc.orgresearchgate.net

In the ¹H NMR spectrum of a similar ionic liquid, 1-octyl-3-methylimidazolium bromide, the proton on the C(2) position of the imidazolium ring appears as the most downfield signal (around 10.37 ppm in CDCl₃), a consequence of its acidic nature and involvement in strong hydrogen bonding with the bromide anion. rsc.org The other ring protons and the protons on the heptyl chain and methyl group appear at distinct chemical shifts. rsc.orgrsc.org ¹³C NMR provides complementary information on the carbon skeleton. researchgate.netorganicchemistrydata.orglibretexts.org

Chemical Shift Perturbations and Relaxation Measurements

The chemical shifts of the imidazolium ring protons are particularly sensitive to their electronic surroundings. nih.govnih.gov When this compound interacts with other molecules, such as a solvent or a dissolved solute, perturbations in these chemical shifts are observed. nih.govresearchgate.net For example, a study on the interactions of 1-hexyl-3-methylimidazolium (B1224943) bromide with acetone (B3395972) showed that changes in the chemical shifts of both hydrogen and carbon nuclei indicated the formation of a hydrogen bond between the bromide anion and the methyl protons of acetone. researchgate.net Monitoring these chemical shift perturbations (CSPs) during a titration experiment can be used to map binding sites and determine association constants. nih.gov

NMR relaxation measurements (T₁ and T₂) provide quantitative insights into the molecular dynamics of the ionic liquid. weizmann.ac.il

T₁ (Spin-Lattice Relaxation): This parameter measures the time it takes for the nuclear spins to return to thermal equilibrium with their surroundings (the "lattice"). It is sensitive to fast molecular motions (on the scale of the NMR frequency). weizmann.ac.iljhu.edu

T₂ (Spin-Spin Relaxation): This parameter measures the decay of transverse magnetization and is sensitive to slower molecular motions. weizmann.ac.iljhu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogs of this compound Note: Data is based on similar compounds like 1-hexyl and 1-octyl-3-methylimidazolium bromide in CDCl₃. Exact shifts for the heptyl derivative may vary slightly.

| Nucleus | Assignment | Representative ¹H Chemical Shift (ppm) rsc.org | Representative ¹³C Chemical Shift (ppm) rsc.org |

| C(2)-H | Imidazolium Ring | ~10.4 | ~136.5 |

| C(4)-H / C(5)-H | Imidazolium Ring | ~7.4 - 7.6 | ~123.7 / ~121.9 |

| N-CH₃ | Methyl Group | ~4.1 | ~36.5 |

| N-CH₂-(CH₂)₅-CH₃ | Heptyl Chain (α-CH₂) | ~4.3 | ~49.8 |

| N-CH₂-CH₂-(CH₂)₄-CH₃ | Heptyl Chain (β-CH₂) | ~1.9 | ~31.4 |

| -(CH₂)₄-CH₃ | Heptyl Chain (bulk) | ~1.2 - 1.4 | ~22-30 |

| -(CH₂)₅-CH₃ | Heptyl Chain (terminal) | ~0.9 | ~13.9 |

Self-Diffusion Coefficient Determination

Pulsed-field gradient (PFG) NMR is a powerful, non-invasive technique used to measure the translational motion of molecules, yielding their self-diffusion coefficients (D). rsc.orgresearchgate.netyoutube.com This method, often employed in Diffusion-Ordered Spectroscopy (DOSY) experiments, allows for the characterization of the individual diffusion rates of the cation and anion in the neat ionic liquid, as well as in mixtures. nih.govrsc.org

The self-diffusion coefficient is directly related to the size and shape of the diffusing species and the viscosity of the medium, as described by the Stokes-Einstein equation. By measuring the self-diffusion coefficient of the [C₇mim]⁺ cation, researchers can gain insights into its effective hydrodynamic radius. nih.gov Such measurements are crucial for understanding the transport properties of the ionic liquid, which are vital for applications in electrochemistry and separations. Molecular dynamics simulations have also been used to calculate diffusion coefficients, which can then be compared with experimental values obtained from PFG-NMR to validate theoretical models. researchgate.net

Ultraviolet-Visible Spectroscopy in Solution-Phase Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. electrochemsci.org The imidazolium cation itself does not possess chromophores that absorb strongly in the visible region, meaning it is typically colorless. Its primary absorption occurs in the UV region due to π → π* transitions within the imidazolium ring.

While not as structurally informative as vibrational or NMR spectroscopy for this compound, UV-Vis spectroscopy is a valuable tool for solution-phase analysis. researchgate.net It can be used to verify the purity of the ionic liquid, as certain impurities or degradation products may absorb in the UV-Vis range. Furthermore, in studies involving the dissolution of other species (like metal complexes or organic dyes) in this compound, UV-Vis spectroscopy is essential for quantifying the concentration of the dissolved species and studying its electronic environment and interactions with the ionic liquid solvent. researchgate.net

Mass Spectrometry for Ion Composition and Cluster Formation

Mass spectrometry is a critical analytical technique for the characterization of ionic liquids (ILs) such as this compound, providing definitive information on their ionic composition, purity, and the nature of intermolecular interactions through the observation of cluster formation. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing these non-volatile salts.

The primary application of mass spectrometry in the analysis of this compound is the confirmation of its constituent ions. In positive-ion mode, the mass spectrum is dominated by the peak corresponding to the 1-heptyl-3-methylimidazolium cation ([C₇mim]⁺). The expected mass-to-charge ratio (m/z) for this cation (C₁₁H₂₁N₂⁺) is approximately 181.3. The presence of this single, prominent peak confirms the identity of the cation. Similarly, analysis in negative-ion mode would show a peak for the bromide anion (Br⁻), which has two major isotopes, ⁷⁹Br and ⁸¹Br, leading to a characteristic doublet at m/z 79 and 81.

A significant phenomenon observed during the ESI-MS analysis of ionic liquids is the formation of ionic aggregates or clusters in the gas phase. These clusters consist of multiple cations and anions and provide insight into the intermolecular forces at play. For this compound, clusters are typically of the general formula [([C₇mim]⁺)ₙ₊₁ (Br⁻)ₙ]⁺ in positive-ion mode or [([C₇mim]⁺)ₙ (Br⁻)ₙ₊₁]⁻ in negative-ion mode. The distribution and size of these clusters can be influenced by various instrumental parameters, such as source conditions and heated capillary temperature. osti.gov Studies on similar imidazolium bromide salts have confirmed the presence of such aggregates. For instance, LC-MS analysis of 1-octyl-3-methylimidazolium bromide clearly identifies the cation [OMIM]⁺ as well as its clusters. rsc.org The observation of these species is crucial for understanding the cohesive energy and structural organization within the ionic liquid.

Below is a table representing the expected primary ion and common cluster formations for this compound in positive-ion ESI-MS.

Interactive Data Table: Expected Ion Species for [C₇mim]Br in Positive-Ion ESI-MS

| Ion Species Formula | Description | Expected m/z (using ⁷⁹Br) |

| [C₇mim]⁺ | The single cation | ~181.3 |

| [([C₇mim]₂)Br]⁺ | Dimer cation with one anion (n=1 cluster) | ~441.6 |

| [([C₇mim]₃)Br₂]⁺ | Trimer cation with two anions (n=2 cluster) | ~701.9 |

Dielectric Spectroscopy for Polar Properties and Relaxation Phenomena

Dielectric spectroscopy is a powerful, non-invasive technique used to probe the polar properties and dynamic processes in materials by measuring their response to an applied oscillating electric field. For this compound, this method provides fundamental insights into ion mobility, rotational dynamics, and the collective phenomena that govern its behavior as a solvent and electrolyte. The measurements typically yield the complex permittivity (ε*) as a function of frequency, which includes the dielectric constant (ε') and the dielectric loss (ε'').

The dielectric constant (ε') is a measure of a material's ability to store electrical energy and is directly related to its polarity. For ionic liquids, the high concentration of mobile ions leads to significant charge carrier polarization at low frequencies, often masking the orientational polarization of the ion pairs. Studies on similar 1-alkyl-3-methylimidazolium bromide salts show that properties related to ion-solvent and ion-ion interactions, such as molar conductivity and apparent molar volumes, are highly dependent on concentration and temperature. researchgate.net

The dielectric loss (ε'') represents the dissipative energy and is associated with relaxation phenomena. Relaxation processes in ionic liquids arise from the reorientation of ion pairs and the translational motion of ions. These processes are characterized by a relaxation time (τ), which is the time required for the system to return to equilibrium after the removal of the electric field. Ultrasonic relaxation studies on similar 1-alkyl-3-methylimidazolium-based ionic liquids have shown that relaxation spectra in the megahertz range are strongly dependent on the alkyl side chain length. acs.org These spectra can often be described by a Debye model, indicating a primary relaxation process related to the cooperative motion of the ions. acs.org The study of these relaxation phenomena is crucial for understanding the fluidity and charge transport mechanisms within the ionic liquid.

The key parameters derived from dielectric and related spectroscopic studies offer a window into the microscopic dynamics of this compound.

Interactive Data Table: Key Parameters in Dielectric and Relaxation Studies of Ionic Liquids

| Parameter | Symbol | Significance | Influencing Factors |

| Dielectric Constant | ε' | Measures the bulk polarity and ability to store charge. | Temperature, Frequency, Water Content |

| Dielectric Loss | ε'' | Quantifies the energy dissipation due to ion motion and reorientation. | Frequency, Temperature, Ion Mobility |

| Molar Conductivity | Λ | Represents the conductivity per mole of ions, indicating charge transport efficiency. researchgate.net | Concentration, Temperature, Viscosity, Alkyl Chain Length researchgate.net |

| Relaxation Time | τ | Characterizes the timescale of molecular/ionic reorientation or translational diffusion processes. acs.org | Temperature, Viscosity, Ion Size, Alkyl Chain Length acs.org |

Applications of 1 Heptyl 3 Methylimidazolium Bromide in Diverse Chemical Disciplines

Catalysis and Reaction Media

Ionic liquids like 1-heptyl-3-methylimidazolium bromide are recognized for playing multiple roles in chemical reactions, acting as solvents, catalysts, and supports for catalysts. researchgate.net Their application as a reaction medium is particularly advantageous, as they can enhance reaction efficiency compared to conventional organic solvents. researchgate.net

This compound has been identified as a suitable solvent for various polymerization reactions. acs.orgacs.org It has been employed as a medium for the homopolymerization of different acrylates, demonstrating its utility in creating controlled polymerization environments. acs.orgacs.org

Beyond polymerization, [C7mim][Br] has shown significant promise in electrocatalysis. In one study, a carbon paste electrode (CPE) was bulk-modified with this compound to enhance its catalytic activity. researchgate.net This modified electrode was used to study the electrochemical behavior of p-aminophenol. The results indicated a substantial improvement in reaction kinetics; the peak-to-peak potential separation (ΔEp), a measure of electrochemical reversibility, decreased from 0.233 V at a bare electrode to 0.105 V at the modified electrode. researchgate.net Furthermore, the current response for p-aminophenol at the modified electrode was 10.2 times greater, and the calculated electron transfer rate constant was 13.3 times higher than that of the unmodified electrode. researchgate.net These findings highlight the ionic liquid's ability to facilitate electron transfer and accelerate the rate of the redox reaction. researchgate.net

Table 1: Electrocatalytic Performance of Bare vs. [C7mim][Br]-Modified Carbon Paste Electrode for p-Aminophenol Oxidation

| Electrode Type | Peak-to-Peak Separation (ΔEp) | Current Response Enhancement | Electron Transfer Rate Constant (k_s) Enhancement |

|---|---|---|---|

| Bare Carbon Paste Electrode (CPE) | 0.233 V | 1x | 1x |

| [C7mim][Br] Modified CPE (M-CPE) | 0.105 V | 10.2x | 13.3x |

Data sourced from a study on a modified carbon paste electrode. researchgate.net

Ionic liquids are generally noted for their potential to act as supports for catalytic processes. researchgate.net They can immobilize catalysts, facilitating easier separation of the catalyst from the reaction products while maintaining a homogeneous-like reaction environment. While the broader class of ionic liquids is used for this purpose, specific documented instances of this compound serving as a distinct support for a separate homogeneous or heterogeneous catalyst are less common in the reviewed literature. Its primary role in many documented catalytic systems is as an active reaction medium or solvent that creates the catalytic environment itself, as seen in polymerization and electrocatalytic reactions. acs.orgresearchgate.net

The use of ionic liquids as co-solvents in biocatalytic processes is an area of active research, aimed at improving enzyme stability and reaction productivity. plos.org In an investigation into the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) (TMSB) to (S)-4-(trimethylsilyl)-3-butyn-2-ol ((S)-TMSBOL) using immobilized Candida parapsilosis cells, several hydrophilic ionic liquids were tested as co-solvents. plos.org

Among the compounds examined was this compound. plos.org The study found that in the co-solvent systems containing bromide-based ionic liquids, including [C7mim][Br], the substrate (TMSB) disappeared completely after one hour of reaction, but the desired product ((S)-TMSBOL) was not detected. plos.org This suggests that the substrate was unstable under these specific reaction conditions, undergoing a non-biocatalytic side reaction instead of the intended enzymatic reduction. plos.org This finding is crucial for optimizing biocatalytic systems, as it demonstrates that the choice of ionic liquid is critical and that some, despite being hydrophilic, can lead to undesirable substrate degradation. plos.org

Electrochemical Engineering

The unique physicochemical properties of ionic liquids, such as their wide electrochemical windows and non-flammability, make them attractive for applications in electrochemical engineering, particularly as electrolytes. researchgate.netosti.gov

There is a significant and ongoing need for improved electrolytes for energy storage devices like lithium-ion batteries. osti.gov Ionic liquids are considered promising candidates to replace conventional organic solvent-based electrolytes due to their enhanced safety and stability. The synthesis of this compound has been reported in the context of developing new materials for electrochemical applications. osti.govutexas.edu The structural modification of ionic liquids, such as altering the alkyl chain length on the cation, is a key strategy for tuning their properties to meet the demands of energy storage systems. osti.gov While [C7mim][Br] is situated within this field of research, specific studies detailing its performance characteristics within a fully assembled energy storage device are not widely present in the available literature.

This compound has been directly used to facilitate and study redox processes. As detailed in section 5.1.1, its incorporation into a carbon paste electrode created a system for examining the redox behavior of p-aminophenol. researchgate.net The ionic liquid-modified electrode significantly accelerated the electron transfer process, as evidenced by the sharp decrease in peak potential separation and the more than tenfold increase in the catalytic current. researchgate.net This demonstrates that [C7mim][Br] can effectively mediate the redox reaction of an organic molecule, showcasing its utility as an active component in electrochemical sensors or reactors designed to study or exploit redox chemistry. researchgate.net

Electrical Conductivity and Ion Transport Mechanisms in Mixtures

Studies on similar ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) chloride ([C6mim]Cl) in mixtures with alkoxy alcohols, reveal that the electrical conductivity generally increases with the concentration of the alkoxy alcohol. researchgate.net This is attributed to the introduction of more charged particles and a potential reduction in the mixture's viscosity. researchgate.net The tendency for ion pair formation in these systems can increase with temperature, indicating that the dissociation process is endothermic. mdpi.com

For the 1-hexyl-3-methylimidazolium cation, nonlinear ion conductivity measurements in mixtures have been conducted by applying high-amplitude AC electric fields. nih.gov These studies allow for the determination of higher-order conductivity coefficients, which provide deeper insights into the ion transport dynamics under strong electrical fields. nih.gov The frequency dependence of these coefficients reveals distinct behaviors in different frequency regimes, with the frequencies of minima and maxima in the spectra being thermally activated with the same activation energy as the low-field DC conductivity. nih.gov

Thermodynamic studies of binary mixtures containing 1-hexyl-3-methylimidazolium halides, including the bromide salt, with methanol (B129727) show that properties like density and viscosity are highly dependent on the composition of the mixture and the temperature. acs.org The density of these mixtures tends to increase with a higher mole fraction of the ionic liquid and with a larger anion size. acs.org Such fundamental data is crucial for understanding and modeling the ion transport mechanisms in these systems.

Table 1: Physicochemical Properties of 1-Hexyl-3-methylimidazolium Halide and Methanol Mixtures This table is interactive. You can sort and filter the data.

| Ionic Liquid | Property | Observation | Reference |

|---|---|---|---|

| [C6mim]Cl, [C6mim]Br, [C6mim]I | Density | Increases with increasing IL mole fraction. Increases with anion size (I > Br > Cl). Decreases linearly with increasing temperature. | acs.org |

| [C6mim]Cl, [C6mim]Br, [C6mim]I | Viscosity | Dependent on mixture composition and temperature. | acs.org |

| [C6mim]Cl | Electrical Conductivity | In alkoxy alcohol mixtures, it increases with alcohol concentration. | researchgate.net |

| [C6mim][NTf2] | Nonlinear Ion Transport | Higher-order conductivity coefficients (σ3, σ5) have been determined. | nih.gov |

Separation Science and Technology

The unique solvating capabilities of this compound and its analogues make them highly effective in various separation processes, from environmental remediation to industrial purification.

Imidazolium-based ionic liquids have demonstrated significant potential in the liquid-liquid extraction of a wide range of environmental contaminants. For instance, aqueous solutions of 1-hexadecyl-3-methylimidazolium bromide have been successfully used as the extraction medium for polycyclic aromatic hydrocarbons (PAHs) from sediment samples. researchgate.net This method, often accelerated by focused microwave-assisted extraction, can achieve high recovery rates (e.g., an average of 91.1% for several PAHs) with reduced extraction times and solvent volumes, making it an environmentally friendlier alternative to conventional methods. researchgate.net

The versatility of these ionic liquids extends to the extraction of various other pollutants. Different 1-alkyl-3-methylimidazolium salts have been employed in the extraction of pesticides, such as organophosphorus and benzoylurea (B1208200) insecticides, from water samples. thieme-connect.com The efficiency of the extraction is influenced by the length of the alkyl chain on the imidazolium (B1220033) cation and the nature of the anion. thieme-connect.com For example, in the extraction of certain insecticides, 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) was found to be particularly effective. thieme-connect.com

Furthermore, 1-hexyl-3-methylimidazolium bromide has been specifically utilized in a novel process for the separation and recovery of lactic acid from wine. researchgate.net This demonstrates its applicability in the recovery of valuable organic acids from complex matrices. The ionic liquid was shown to be recoverable and reusable, with increasing extraction efficiency over subsequent cycles. researchgate.net

The capture of carbon dioxide (CO2) is a critical technology for mitigating greenhouse gas emissions. Ionic liquids are considered promising absorbents due to their low volatility and high CO2 solubility. While research has often focused on functionalized ionic liquids, such as those with amine groups, the fundamental absorption properties of simpler imidazolium salts are also of interest.

Studies on various imidazolium-based ionic liquids have explored their efficacy in CO2 capture. For example, 1-aminopropyl-3-methylimidazolium bromide has been investigated for its CO2 absorption properties in aqueous solutions, where it acts as a chemical absorbent. researchgate.net The absorption process can be influenced by factors such as temperature and the concentration of CO2 in the gas stream. researchgate.net

The physical absorption of CO2 in non-functionalized ionic liquids is also significant. Research on binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide with water has shown a marked enhancement in both CO2 solubility and diffusivity at higher water concentrations. nih.gov This suggests a complex interplay between the ionic liquid, water, and CO2 that can be leveraged to improve absorption performance. nih.gov Similarly, hybrid absorbents, where an ionic liquid like 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is combined with porous materials like titanium dioxide, have been developed to enhance CO2 separation through confinement effects. bohrium.com

Table 2: CO2 Absorption in Imidazolium-Based Ionic Liquids This table is interactive. You can sort and filter the data.

| Ionic Liquid System | Absorption Type | Key Finding | Reference |

|---|---|---|---|

| [APMIm][Br] in water | Chemical | Investigated for CO2 absorption from gas mixtures. | researchgate.net |

| [C4C1im][TCM] & [C8C1im][TCM] in water | Physical | Enhanced CO2 solubility and diffusivity with increased water content. | nih.gov |

| [Hmim][Tf2N]/TiO2-PEG200 | Physical (Hybrid) | Confinement effect significantly contributes to CO2 absorption capacity. | bohrium.com |

| [Emim][OAc] | Chemi- and Physisorption | Both absorption mechanisms were quantified, showing significant chemisorption at low pressures. | researchgate.netntnu.no |

This compound serves as a stationary phase or a modifier in chromatographic techniques. Its physicochemical properties, particularly its interactions with various solutes, are crucial for developing new separation methods.

Inverse gas chromatography (IGC) has been used to determine the Hildebrand solubility parameters of a series of 1-alkyl-3-methylimidazolium bromides, including the heptyl derivative ([C7mim]Br). nih.gov This technique involves using twenty-eight different organic solvents as probes to measure properties like the specific retention volume and the Flory-Huggins interaction parameter between the ionic liquid and the solvent. nih.gov The resulting solubility parameters are essential for predicting the miscibility of the ionic liquid with other substances and for designing its application in separation processes. nih.gov Such data is fundamental for the rational selection of ionic liquids as stationary phases in gas chromatography or as components of mobile phases in high-performance liquid chromatography (HPLC).

Biomass Valorization and Biofuel Production

The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a cornerstone of developing a sustainable bio-based economy. Ionic liquids have gained attention as powerful solvents for the pretreatment of this recalcitrant material.

Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952), which are intricately linked, making the biomass resistant to enzymatic degradation. Pretreatment is necessary to break down this complex structure and improve the accessibility of cellulose to enzymes for hydrolysis into fermentable sugars.

Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]), have been extensively studied for their ability to dissolve lignocellulosic biomass. nih.govmdpi.comresearchgate.net This dissolution process disrupts the crystalline structure of cellulose and aids in the removal of lignin. mdpi.commdpi.com For example, pretreatment with [Bmim]Cl has been shown to decrease the lignin content in both softwood and hardwood, leading to increased effectiveness of subsequent enzymatic hydrolysis and microbial fermentation to produce ethanol (B145695) and fumaric acid. nih.govresearchgate.net

The effectiveness of the pretreatment is dependent on the specific ionic liquid used, as well as the process conditions. [Emim][Ac] has been shown to be highly effective in pretreating various types of biomass, including wheat straw and grape stems, leading to a significant disruption of the lignocellulose matrix and an increase in the yield of soluble sugars. mdpi.com This pretreatment can also reduce the cellulose crystallinity index, further enhancing enzymatic digestibility. mdpi.com While direct studies on this compound for this application are less common, the principles established with other alkyl-imidazolium halides suggest its potential as an effective pretreatment agent.

Table 3: Lignocellulosic Biomass Pretreatment with Imidazolium-Based Ionic Liquids This table is interactive. You can sort and filter the data.

| Ionic Liquid | Biomass | Key Effect | Reference |

|---|---|---|---|

| [Bmim]Cl | Spruce and Hornbeam Wood | Decreased lignin content, increased effectiveness of enzymatic hydrolysis. | nih.govresearchgate.net |

| [Emim][Ac] | Wheat Straw, Barley Straw, Grape Stem | Disruption of lignocellulose matrix, increased soluble sugar yield, reduced cellulose crystallinity. | mdpi.com |

| [Emim][Ac] | Sugarcane Bagasse | Glucose yield of over 90% after 24h of enzymatic hydrolysis. | mdpi.com |

Enzymatic Hydrolysis and Derivatization Processes

Ionic liquids (ILs) are recognized for their ability to serve as effective solvents in biocatalysis, facilitating enzyme reactions and potentially improving yields in the production of bioproducts. chemimpex.com Imidazolium-based ILs, such as 1-butyl-3-methylimidazolium bromide, have been functionalized onto zeolites to catalyze the conversion of carbohydrates into platform chemicals. rsc.org The unique properties of ILs, including their ability to dissolve a wide range of materials like biomass, make them suitable media for enzymatic processes. chemimpex.com Although specific studies detailing the use of this compound in enzymatic hydrolysis are not prominent, the established utility of its homologs suggests its potential as a solvent or co-solvent in such biocatalytic systems.

Derivatization is a common technique in gas chromatography (GC) to enhance the volatility and thermal stability of analytes for analysis. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzyl bromide (PFB-Br) are frequently used to modify functional groups like alcohols, phenols, and carboxylic acids. sigmaaldrich.comnih.gov The analysis of the ionic liquid itself or its interaction with other molecules in a mixture may involve these derivatization techniques for analytical purposes. researchgate.net However, literature detailing the use of this compound as a medium or catalyst for the derivatization of other compounds is not widely available.

Advanced Materials Synthesis and Functionalization

Imidazolium-based ionic liquids are increasingly utilized as key components in the synthesis and modification of advanced materials. Their roles range from solvents and templates to functional additives that impart specific properties to the final product. chemimpex.commdpi.comnih.gov The amphiphilic nature of molecules like this compound, combining a charged imidazolium head with a nonpolar alkyl tail, makes them particularly versatile in materials science.

Long-chain imidazolium ionic liquids have proven effective as structure-directing agents or templates in the fabrication of nanomaterials. nih.govresearchgate.net Their surfactant-like behavior allows them to self-assemble into structures like vesicles or micelles, which can then guide the synthesis of inorganic materials with controlled morphologies. nih.gov For instance, 1-dodecyl-3-methylimidazolium (B1224283) bromide (C₁₂mimBr), in combination with sodium dodecyl sulfate (B86663), forms vesicles that serve as templates for preparing hollow silica (B1680970) spheres with diameters of 30-60 nm. nih.gov Similarly, other long-chain imidazolium salts have been used to create mesoporous silica nanoparticles with varying pore structures. researchgate.net This templating mechanism relies on the interplay of electrostatic and hydrophobic interactions between the ionic liquid and the inorganic precursors. nih.gov

| Ionic Liquid | Nanomaterial Synthesized | Role of Ionic Liquid | Resulting Structure | Reference |

|---|---|---|---|---|

| 1-Dodecyl-3-methylimidazolium bromide (C₁₂mimBr) | Silica | Vesicle Template | Hollow silica spheres (30-60 nm diameter) | nih.gov |

| 1-Hexadecyl-3-methylimidazolium bromide (C₁₆mimBr) | Mesoporous Silica | Template | Mesoporous silica nanoparticles (MSNs) | researchgate.net |

| 1-Tetradecyl-3-methylimidazolium bromide (C₁₄mimBr) | Mesoporous Silica | Template | MSNs with hexagonal mesopores | researchgate.net |

Imidazolium-based ILs are integrated into polymers and composites to enhance their properties. mdpi.comnih.gov They can act as plasticizers, dispersion aids for fillers, and agents to increase ionic conductivity. mdpi.comnih.govnih.gov For example, an ionic liquid derived from 1-hexadecyl-3-methylimidazolium bromide has been blended with PVC, where it was found to affect the thermal stability of the polymer matrix. mdpi.com In another application, 1-butyl-3-methylimidazolium-based ILs were used in silica-filled nitrile rubber composites, leading to improved crosslink density and ionic conductivity without significantly compromising mechanical properties. nih.gov The synergistic effect of 1-octyl-3-methylimidazolium hexafluorophosphate with cellulose nanocrystals has been shown to improve the anti-corrosion performance of polyacrylate coatings. mdpi.com These examples highlight the potential for this compound to be used as a functional additive to create advanced polymeric materials with tailored thermal, mechanical, and electrical properties.

| Ionic Liquid | Polymer/Composite System | Observed Effect | Reference |

|---|---|---|---|

| 1-Hexadecyl-3-methylimidazolium derivative | Polyvinyl chloride (PVC) | Decreased onset of thermal degradation | mdpi.com |

| 1-Butyl-3-methylimidazolium tetrachloroaluminate | Nitrile rubber (NBR)/Silica | Improved crosslink density and ionic conductivity | nih.gov |

| 1-Octyl-3-methylimidazolium hexafluorophosphate | Polyacrylate/Cellulose Nanocrystals | Enhanced anti-corrosion performance | mdpi.com |

| 1-Hexyl-3-methylimidazolium chloride | Polymethacrylate | Acted as an effective plasticizer | nih.gov |

In the drilling industry, maintaining wellbore stability in shale formations is critical. Aqueous drilling fluids can cause shale to hydrate, swell, and disperse, leading to operational problems. researchgate.net Imidazolium-based ionic liquids with intermediate alkyl chain lengths have emerged as high-performance shale inhibitors. researchgate.netnih.gov Research on 1-octyl-3-methylimidazolium bromide (OMB) has shown it to be a superior shale inhibitor compared to conventional options. researchgate.net The inhibition mechanism involves the cationic imidazolium head adsorbing onto the negatively charged clay surfaces (like sodium montmorillonite) through electrostatic interaction. researchgate.net This adsorption leads to the expulsion of interlayer water molecules and makes the clay surface more hydrophobic, which forms an effective shield against further water intrusion. researchgate.net Additionally, OMB effectively reduces the surface tension of the fluid, which lowers the capillary suction pressure and reduces fluid invasion into the shale. researchgate.net Studies on 1-hexyl-3-methylimidazole bromide have also demonstrated its capability as a shale inhibitor. researchgate.net Given these findings, this compound is expected to exhibit strong shale inhibition properties due to its structural similarity to the highly effective hexyl and octyl analogs.

| Inhibitor | Concentration | Test/Observation | Result | Reference |

|---|---|---|---|---|

| 1-Octyl-3-methylimidazolium bromide (OMB) | Low concentrations | Surface Tension Reduction | Effectively reduces surface tension | researchgate.net |

| 1-Octyl-3-methylimidazolium bromide (OMB) | Not specified | Adsorption on Montmorillonite (MMT) | Adsorbs via electrostatic interaction, expels water | researchgate.net |

| 1-Octyl-3-methylimidazolium bromide (OMB) | Not specified | Shale Hydration Inhibition | Superior to other widely used inhibitors | researchgate.net |

| Chitosan-N-(2-hydroxyl)-propyl trimethylammonium chloride (HACC) | 0.3 w/v% | Shale Recovery Test | ~91-95% recovery | nih.govacs.org |

| Polyethylenimine (PEI) | 0.3 w/v% | Shale Recovery Test | ~35-41% recovery | nih.gov |

Studies on Intermolecular Interactions and Solvation Behavior of 1 Heptyl 3 Methylimidazolium Bromide

Solvation Behavior in Aqueous Systems

The interaction of ionic liquids with water is of fundamental importance for their use in various applications, including biocatalysis and separations. This section delves into the solvation behavior of 1-Heptyl-3-methylimidazolium bromide in aqueous environments.

Detailed experimental data on the volumetric and acoustic properties, such as density, sound velocity, and apparent molar volume, for aqueous solutions of this compound are not extensively available in the surveyed literature. Such studies are essential for understanding ion-solvent and ion-ion interactions. For context, related research has been conducted on other salts of the 1-heptyl-3-methylimidazolium cation. For instance, studies on the thermodynamic and physicochemical properties of amino acids like lysine (B10760008) and arginine have been performed in aqueous solutions of 1-heptyl-3-methylimidazolium tetrafluoroborate (B81430) ([C7mim][BF4]). researchgate.net These investigations on analogous compounds highlight the types of interactions that can occur, but direct data for the bromide salt remains limited.

The interactions between ionic liquids and biomolecules such as amino acids and peptides are critical for applications in biotechnology and green chemistry. Specific research detailing the direct interactions of this compound with a range of amino acids and peptides, including the determination of thermophysical properties of such ternary systems, is not prominently featured in the available scientific literature. Research on similar systems, such as amino acids in aqueous solutions of 1-heptyl-3-methylimidazolium tetrafluoroborate, suggests that the nature of the ionic liquid's cation and anion plays a significant role in the solvation and stabilization of these biomolecules. researchgate.net However, without specific data for [C7mim][Br], a detailed analysis is not possible.

Information regarding the specific effects of this compound on the water activity and hydration phenomena in its aqueous solutions is not detailed in the currently reviewed sources. Water activity is a crucial parameter for understanding the state of water in solutions and its availability for chemical and biological processes.

Interactions with Organic Solvents and Co-solvents

The behavior of ionic liquids in the presence of organic solvents is key to their application in synthesis, extraction, and electrochemistry. This section discusses the properties of this compound in non-aqueous environments.

The physicochemical properties of binary mixtures containing this compound and various organic solvents have been investigated to understand their miscibility and interaction strengths. One key parameter for this is the Hildebrand solubility parameter (δ₂), which can be determined using techniques like inverse gas chromatography. nih.gov This method allows for the characterization of the cohesive energy density of the ionic liquid and its interaction with a wide range of organic solvent probes.

The Hildebrand solubility parameter for this compound has been determined at room temperature (298.15 K) to be 24.78 (J·cm⁻³)⁰.⁵. nih.gov This value was obtained through measurements with twenty-eight different organic solvents. nih.gov

Hildebrand Solubility Parameter for [C₇mim][Br]

The Hildebrand solubility parameter (δ₂) for this compound at 298.15 K.

| Ionic Liquid | Temperature (K) | Hildebrand Solubility Parameter (δ₂) (J·cm⁻³)⁰.⁵ | Reference |

|---|---|---|---|

| This compound | 298.15 | 24.78 | nih.gov |

The study of excess properties, such as excess molar volume (Vᴱ), provides insight into the non-ideal mixing behavior of solutions and the nature of intermolecular interactions between the components. While specific data on the excess molar volume for binary or ternary mixtures of this compound with organic solvents are not provided in the search results, the solubility parameter offers a way to interpret the mixing behavior.

The Hildebrand solubility parameter is a good indicator of miscibility; substances with similar solubility parameters are likely to be miscible. The determined value of 24.78 (J·cm⁻³)⁰.⁵ for [C7mim][Br] can be compared to those of various organic solvents to predict their mixing behavior. nih.gov A large difference in solubility parameters between the ionic liquid and a solvent would suggest a lower degree of miscibility and positive deviations from Raoult's law, indicating that the interactions between like molecules (IL-IL and solvent-solvent) are stronger than the interactions between unlike molecules (IL-solvent). Conversely, smaller differences suggest more favorable interactions and better miscibility. The Flory-Huggins interaction parameter, which can also be derived from inverse gas chromatography data, provides further quantitative information on the thermodynamic interactions between the ionic liquid and the organic solvents. nih.gov

Influence on Electrical Conductivity in Mixed Media

The electrical conductivity of ionic liquids like this compound ([C7mim][Br]) in mixed media is a critical parameter that dictates their performance in electrochemical applications such as batteries and capacitors. roco.global Research into the conductivity of [C7mim][Br] and its shorter-chain analogue, 1-Hexyl-3-methylimidazolium (B1224943) Bromide ([C6mim][Br]), reveals complex dependencies on the nature of the co-solvent, concentration, and temperature.

Studies on the closely related 1-Hexyl-3-methylimidazolium Chloride ([C6mim]Cl) in various alkoxy alcohols demonstrate that these ionic liquids behave as weak electrolytes. mdpi.com The tendency for ion pair formation increases with rising temperature, an observation supported by the endothermic nature of the ion evaporation process. mdpi.com The molar conductivity of these mixtures is influenced by the molecular structure of both the ionic liquid and the solvent. mdpi.com

In aqueous solutions containing other solutes, such as the drug methylparaben, the conductivity of 1-Hexyl-3-methylimidazolium Bromide has been systematically studied. researchgate.net These investigations, conducted at various temperatures and concentrations, provide insight into the thermodynamic properties and molecular interactions within the ternary system. researchgate.net The addition of co-solvents like water or ethanol (B145695) to imidazolium-based ionic liquids generally leads to an increase in conductivity, whereas other organic solvents like acetonitrile (B52724) and acetone (B3395972) can cause a decrease. electrochemsci.org This behavior is attributed to the modification of the transport coefficients upon the addition of the co-solvent. electrochemsci.org

The following table presents representative data on the molar conductivity of 1-Hexyl-3-methylimidazolium Chloride in 2-methoxyethanol (B45455) at different concentrations and temperatures, illustrating the typical behavior of such systems.

Table 1: Molar Conductivity (Λm) of 1-Hexyl-3-methylimidazolium Chloride in 2-Methoxyethanol at Various Temperatures

| Concentration (mol·kg⁻¹) | Λm at 278.15 K (S·cm²·mol⁻¹) | Λm at 298.15 K (S·cm²·mol⁻¹) | Λm at 313.15 K (S·cm²·mol⁻¹) |

|---|---|---|---|

| 0.001 | 5.85 | 10.25 | 14.70 |

| 0.002 | 4.90 | 8.60 | 12.35 |

| 0.004 | 3.95 | 7.00 | 10.10 |

| 0.006 | 3.40 | 6.10 | 8.85 |

| 0.008 | 3.05 | 5.50 | 8.00 |

| 0.010 | 2.80 | 5.05 | 7.35 |

Data derived from studies on 1-Hexyl-3-methylimidazolium Chloride. mdpi.com

Ion-Specific Effects and Anion/Cation Dynamics

The behavior of this compound in solution is governed by the specific interactions and dynamics of its constituent ions: the 1-heptyl-3-methylimidazolium cation ([C7mim]⁺) and the bromide anion (Br⁻). Molecular dynamics (MD) simulations have proven to be a powerful tool for understanding these phenomena at a microscopic level. researchgate.net

Research on imidazolium-based ionic liquids with varying alkyl chain lengths has shown that increasing the chain length, as in the case of the heptyl group, leads to stronger aggregation of the cations. researchgate.net This aggregation, in turn, influences the mobility of the ions, with a general trend of slower diffusion for the anions as the cation's alkyl chain gets longer. researchgate.net

Interestingly, MD simulations have revealed that despite their larger size and mass, imidazolium (B1220033) cations can exhibit faster diffusion than their corresponding anions. nih.gov This is often accompanied by anisotropic motion of the cation, where movement along the alkyl chain in the plane of the imidazolium ring is more facile, while motion perpendicular to the ring plane is more hindered. nih.gov The presence of water in these systems significantly enhances the self-diffusion coefficients of the ions. In some cases, a crossover in mobility is observed; in concentrated solutions, the cation may diffuse faster, while in more dilute aqueous solutions, the anion can become the more mobile species.

The interactions between the ions and with solvent molecules can be further elucidated through radial distribution functions and the calculation of diffusion coefficients. researchgate.net For instance, MD simulations of 1-hexyl-3-methylimidazolium bromide have been used to obtain diffusion coefficients, which can then be used to calculate molar conductivity, showing good agreement with experimental values. researchgate.net These studies highlight the complex interplay of electrostatic and van der Waals interactions that dictate the structural and dynamic properties of the solution. researchgate.net

Table 2: Limiting Molar Ionic Conductivity and Diffusion Coefficients of Relevant Ions in Aqueous Solution at 298.15 K

| Ion | Diffusion Coefficient (10⁻⁹ m²/s) | Limiting Molar Ionic Conductivity (S cm²/mol) |

|---|---|---|

| K⁺ | 1.960 | 73.6 |

| Na⁺ | 1.330 | 50.0 |

| Cl⁻ | 2.030 | 76.3 |

| Br⁻ | 2.080 | 78.1 |

This table provides context with data for common inorganic ions. nih.govaqion.de

Environmental and Sustainability Aspects of 1 Heptyl 3 Methylimidazolium Bromide Research

Development of Green Synthesis Methodologies

Traditional synthesis of imidazolium-based ionic liquids often involves the use of volatile organic solvents and requires long reaction times. In an effort to align with the principles of green chemistry, alternative synthesis methodologies are being explored.

One promising approach is the use of microwave irradiation. isroset.org This method often eliminates the need for a solvent and can significantly reduce reaction times. The synthesis of 1-alkyl-3-methylimidazolium bromides, such as the closely related 1-pentyl-3-methylimidazolium bromide, has been successfully achieved using microwave assistance. isroset.org This process involves the direct reaction of 1-methylimidazole (B24206) with the corresponding 1-bromoalkane (in this case, 1-bromoheptane). The mixture is irradiated in a microwave reactor for a short period, leading to the formation of the ionic liquid. isroset.org The resulting product can then be purified by washing with a non-polar solvent like ether to remove any unreacted starting materials. isroset.org

Another key aspect of green synthesis is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The direct quaternization reaction of 1-methylimidazole with 1-bromoheptane (B155011) to form 1-heptyl-3-methylimidazolium bromide is an addition reaction, which inherently has a 100% atom economy, a key feature of a green chemical process.

General greener synthesis approaches for similar ionic liquids have also included performing the reactions under solvent-free conditions, which simplifies the work-up process and avoids the use of potentially hazardous solvents. researchgate.net

Table 1: Comparison of Synthesis Methods for Imidazolium-Based Ionic Liquids

| Synthesis Method | Typical Reaction Conditions | Advantages |

|---|---|---|

| Conventional Heating | Refluxing in a solvent (e.g., acetonitrile) for several hours to days. nih.gov | Well-established and widely used. |

| Microwave Irradiation | Solvent-free or in minimal solvent, heating for minutes. isroset.org | Reduced reaction time, energy efficiency, often higher yield. isroset.org |